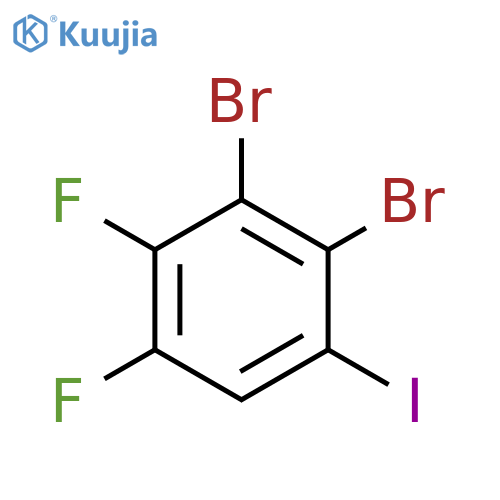Cas no 1803831-68-6 (1,2-Dibromo-3,4-difluoro-6-iodobenzene)

1803831-68-6 structure
商品名:1,2-Dibromo-3,4-difluoro-6-iodobenzene
CAS番号:1803831-68-6
MF:C6HBr2F2I
メガワット:397.78141951561
CID:4974315
1,2-Dibromo-3,4-difluoro-6-iodobenzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Dibromo-3,4-difluoro-6-iodobenzene
-
- インチ: 1S/C6HBr2F2I/c7-4-3(11)1-2(9)6(10)5(4)8/h1H
- InChIKey: YFKFCDZOAGWRSK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(=C1Br)Br)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
1,2-Dibromo-3,4-difluoro-6-iodobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020399-250mg |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013020399-1g |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
| Alichem | A013020399-500mg |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 500mg |
831.30 USD | 2021-06-24 |
1,2-Dibromo-3,4-difluoro-6-iodobenzene 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
1803831-68-6 (1,2-Dibromo-3,4-difluoro-6-iodobenzene) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
